molecular formula C10H12ClNO2 B8122873 1-(tert-Butyl)-2-chloro-4-nitrobenzene CAS No. 52756-38-4

1-(tert-Butyl)-2-chloro-4-nitrobenzene

Cat. No. B8122873
Key on ui cas rn: 52756-38-4
M. Wt: 213.66 g/mol
InChI Key: XNMDZURUVCTLPB-UHFFFAOYSA-N
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Patent
US07214824B2

Procedure details

To a conc. chloric acid (10 ml) suspension of 2-tert-butyl-5-nitroaniline (WO 02055501) (1.94 g, 10.0 mmol) was added the H2O (5 ml) solution of sodium nitrite (690 mg, 10.0 mmol) at 0° C. The mixture was stirred at 0° C. for 20 min and to the mixture was then added the conc. chloric acid (10 ml) solution of copper chloride (900 mg, 10.0 mmol) at 70° C. The reaction mixture was stirred at 70° C. for 20 min and the resulting precipitate was collected by filtration, washed with H2O and dried under reduced pressure to furnish furnish 1.76 g (78% yield) of the title compound as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
catalyst
Reaction Step Two
Quantity
690 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1](O)(=O)=O.[C:5]([C:9]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:10]=1N)([CH3:8])([CH3:7])[CH3:6].N([O-])=O.[Na+]>[Cu](Cl)Cl.O>[C:5]([C:9]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:10]=1[Cl:1])([CH3:8])([CH3:7])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl(=O)(=O)O
Name
Quantity
1.94 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl(=O)(=O)O
Name
Quantity
900 mg
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Three
Name
Quantity
690 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 20 min and to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to furnish

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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